Enhanced Acidity: 2,6-Dimethylbenzoic Acid vs. Benzoic Acid and 2-Methylbenzoic Acid
2,6-Dimethylbenzoic acid exhibits a pKa of approximately 3.36 at 25°C , which is significantly lower (more acidic) than that of unsubstituted benzoic acid (pKa ~ 4.20) and o-toluic acid (pKa ~ 3.91) . This enhanced acidity, roughly one pKa unit lower, is a direct consequence of the unique steric and electronic effects of the two ortho-methyl groups .
| Evidence Dimension | Acidity constant (pKa) at 25°C |
|---|---|
| Target Compound Data | pKa ≈ 3.36 |
| Comparator Or Baseline | Benzoic acid (pKa ≈ 4.20), o-toluic acid (pKa ≈ 3.91) |
| Quantified Difference | Approximately 0.84 pKa units lower than benzoic acid; 0.55 pKa units lower than o-toluic acid. |
| Conditions | Aqueous solution at 25°C |
Why This Matters
The significantly lower pKa dictates a different pH-dependent ionization state in aqueous environments, which is critical for optimizing reaction conditions, controlling solubility, and designing pH-responsive drug delivery systems.
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